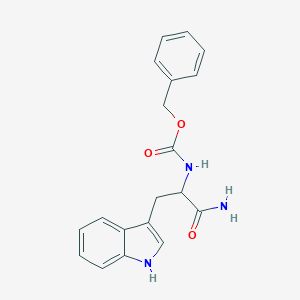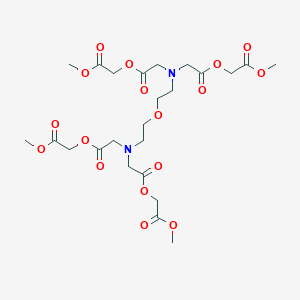
(R)-(-)-Mephenytoin
Overview
Description
Synthesis Analysis
While specific details on the synthesis of (R)-(-)-Mephenytoin were not directly available, the compound is closely related to mephenytoin, an antiepileptic drug that has been extensively studied. The metabolism and synthesis pathways of mephenytoin, including its enantiomers, have been subject to research to understand their pharmacokinetics and pharmacodynamics.
Molecular Structure Analysis
(R)-(-)-Mephenytoin’s molecular structure is critical in determining its pharmacological activity and metabolism. Its stereochemistry influences its interaction with various metabolic enzymes. For instance, the S-enantiomer of mephenytoin is selectively 4'-hydroxylated by the cytochrome P450 enzyme CYP2C19, a reaction exhibiting polymorphic distribution in human populations, which could suggest similar considerations for its R-enantiomer (Morais et al., 1994).
Chemical Reactions and Properties
The anticonvulsant drug mephenytoin undergoes aromatic hydroxylation to form p-hydroxymephenytoin, a major metabolite, highlighting the significant role of hydroxylation in its metabolism. This process is a key component in understanding the chemical reactions and properties of (R)-(-)-Mephenytoin, as it may undergo similar metabolic pathways (Küpfer et al., 1980).
Physical Properties Analysis
The physical properties of (R)-(-)-Mephenytoin, such as solubility, melting point, and crystal structure, are essential for its formulation and efficacy as a drug. These properties affect its absorption, distribution, metabolism, and excretion (ADME) profile. However, specific studies focusing on the physical properties of (R)-(-)-Mephenytoin were not identified in the provided research summaries.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways of (R)-(-)-Mephenytoin, are crucial for its development and use as a therapeutic agent. Understanding these properties helps in optimizing its pharmacological efficacy and minimizing potential toxicities. Genetic polymorphisms in the metabolism of mephenytoin, particularly involving the CYP2C19 enzyme, indicate the significance of genetic factors in influencing the chemical properties and activity of its enantiomers (Morais et al., 1994).
Scientific Research Applications
Summary of the Application
“®-(-)-Mephenytoin” is used as a probe for CYP2C19 phenotyping . The CYP2C19 enzyme is involved in the metabolism of several clinically important drugs. By using “®-(-)-Mephenytoin”, researchers can determine the metabolic capacity of this enzyme in individuals, which can help predict their response to drugs metabolized by CYP2C19 .
Methods of Application
Healthy subjects are phenotyped using the urinary (S)-mephenytoin to ®-mephenytoin ratio . This method evaluates the stability of the S/R-ratio following sample storage, the intraindividual reproducibility of the ratio, and the occurrence of adverse events .
Results or Outcomes
After prolonged storage, the S/R-ratio of samples from extensive metabolisers (EM) increased up to 85%. In 1.5% of the cases (1 out 66), this led to incorrect classification of phenotype . The intraindividual reproducibility of the mephenytoin phenotyping procedure was 28% . No major side-effects were observed and there was no relationship between the incidence of side-effects and the phenotype of the subject .
Application in Epilepsy Treatment
Summary of the Application
“®-(-)-Mephenytoin” is used for the treatment of refractory partial epilepsy . It is a hydantoin-derivative anticonvulsant used to control various partial seizures .
Methods of Application
The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials .
Application in Drug Interaction Studies
Summary of the Application
“®-(-)-Mephenytoin” is often used in drug interaction studies. It is a substrate for the enzyme CYP2C19, which is involved in the metabolism of many drugs . By studying how other drugs affect the metabolism of “®-(-)-Mephenytoin”, researchers can predict potential drug interactions .
Methods of Application
In drug interaction studies, subjects are given “®-(-)-Mephenytoin” along with another drug. The rate at which “®-(-)-Mephenytoin” is metabolized is then compared to the rate of metabolism when “®-(-)-Mephenytoin” is given alone .
Results or Outcomes
These studies have helped identify numerous drug interactions. For example, certain drugs can inhibit the metabolism of “®-(-)-Mephenytoin”, leading to increased blood levels of the drug and potential toxicity .
Application in Genetic Studies
Summary of the Application
“®-(-)-Mephenytoin” is used in genetic studies to understand the genetic basis of drug metabolism. The rate at which individuals metabolize “®-(-)-Mephenytoin” can vary greatly, and this is largely determined by genetics .
Methods of Application
In these studies, subjects are given “®-(-)-Mephenytoin” and the rate of metabolism is measured. This data is then compared with the individual’s genetic makeup to identify any genetic variants that may be responsible for the observed differences in drug metabolism .
Results or Outcomes
These studies have identified several genetic variants that affect the metabolism of “®-(-)-Mephenytoin”. This information can be used to predict an individual’s response to certain drugs and to personalize drug therapy .
Application in Drug Metabolism Studies
Summary of the Application
“®-(-)-Mephenytoin” is often used in studies of drug metabolism. It is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6 . By studying how “®-(-)-Mephenytoin” is metabolized, researchers can gain insights into the functioning of these enzymes .
Methods of Application
In these studies, subjects are given “®-(-)-Mephenytoin” and the rate at which it is metabolized is measured. This can be done by measuring the levels of “®-(-)-Mephenytoin” and its metabolites in the blood or urine .
Results or Outcomes
These studies have helped to elucidate the roles of various cytochrome P450 enzymes in drug metabolism. They have also helped to identify genetic variants that affect the activity of these enzymes .
Application in Sample Storage Studies
Summary of the Application
“®-(-)-Mephenytoin” is used in studies investigating the effect of sample storage on the stability of drug metabolites. These studies are important for ensuring the accuracy of drug metabolism studies .
Methods of Application
In these studies, urine samples from subjects who have been given “®-(-)-Mephenytoin” are stored for various lengths of time. The levels of “®-(-)-Mephenytoin” and its metabolites in these samples are then measured and compared to the levels in fresh samples .
Results or Outcomes
One study found that after prolonged storage, the ratio of (S)-mephenytoin to ®-(-)-Mephenytoin in samples from extensive metabolisers increased up to 85%. In 1.5% of the cases, this led to incorrect classification of phenotype .
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of the current state of research on the compound and potential areas for future study.
For a specific compound like “®-(-)-Mephenytoin”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all of these topics. If you have access to scientific databases or a library, they can be a great resource for this kind of research. You can also use online resources like PubMed for biomedical literature, the Royal Society of Chemistry’s ChemSpider for chemical information, or the Protein Data Bank for information on biological macromolecules. Please remember to evaluate the reliability of your sources and to cite them properly in your work.
properties
IUPAC Name |
(5R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Mephenytoin | |
CAS RN |
71140-51-7 | |
| Record name | Mephenytoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-Mephenytoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPHENYTOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8E1O1L3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)


![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)





